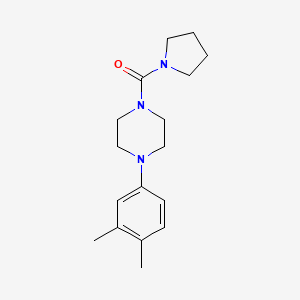

4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

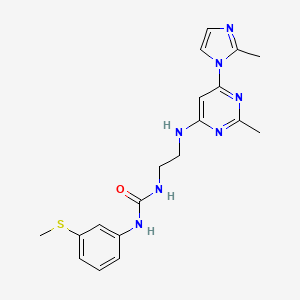

“4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

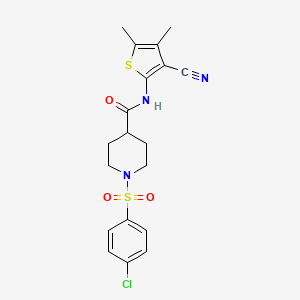

The synthesis of compounds like “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” often involves the use of pyrrolidine rings . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method for the synthesis of similar compounds includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” likely includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” are not available, pyrrolidine derivatives are known to undergo various chemical reactions . These can include cyclization, functionalization, and reactions with sulfonium salts .Scientific Research Applications

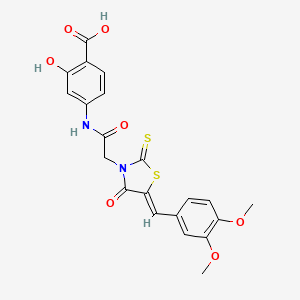

Piperazine Derivatives and Their Therapeutic Use

Piperazine derivatives have a wide range of therapeutic applications due to their significant presence in many known drugs. These compounds exhibit diverse medicinal potentials, including acting as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine nucleus allows for modifications that lead to distinct medicinal properties. The review by Rathi et al. (2016) covers patents containing piperazine compounds with therapeutic uses across a variety of molecular designs, highlighting the broad potential and versatility of the piperazine entity in drug design and development (Rathi, Syed, Shin, & Patel, 2016).

Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen

Transition-metal-catalyzed reductive amination is a key process in synthesizing amines, including piperazine derivatives. This method involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of hydrogen and a catalyst, leading to the formation of primary, secondary, and tertiary alkyl amines. The review by Irrgang and Kempe (2020) provides a comprehensive summary of the progress made in this field, highlighting the importance of such reactions in developing new drugs and compounds with potential CNS activity (Irrgang & Kempe, 2020).

Novel Psychostimulants and Their Pharmacology

The exploration of novel psychoactive compounds, including those with piperazine structures, continues to grow. These compounds often aim to mimic the effects of traditional psychostimulants like amphetamines or MDMA. The review by Iversen, White, and Treble (2014) discusses the pharmacology of designer psychostimulants, including their impact on monoamine systems in the brain and their potential for dependence. This research area is critical for understanding how structural modifications, such as those in piperazine derivatives, affect biological activity and therapeutic potential (Iversen, White, & Treble, 2014).

Future Directions

While specific future directions for “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” are not available, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This suggests that “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” and similar compounds may have potential applications in the field of medicinal chemistry.

properties

IUPAC Name |

[4-(3,4-dimethylphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-14-5-6-16(13-15(14)2)18-9-11-20(12-10-18)17(21)19-7-3-4-8-19/h5-6,13H,3-4,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWPVXYQHUTVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)

![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)

![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)

![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)

![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)

![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)